1-cyclopropyl-5-ethynyl-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1-cyclopropyl-5-ethynylpyrazole |
InChI |
InChI=1S/C8H8N2/c1-2-7-5-6-9-10(7)8-3-4-8/h1,5-6,8H,3-4H2 |
InChI Key |
XGJFXCWDMZASMW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=NN1C2CC2 |
Origin of Product |
United States |
Significance of Pyrazole Scaffolds in Heterocyclic Chemistry
The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal and materials chemistry. researchgate.netresearchgate.netnih.govacademicstrive.com Considered a "privileged scaffold," its structural and electronic properties make it a versatile building block in the design of a wide array of functional molecules. mdpi.comtandfonline.com The pyrazole ring can act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition and binding to biological targets. mdpi.com This has led to the incorporation of the pyrazole moiety into numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antiviral, and anticoagulant agents. researchgate.netnih.govtandfonline.com
The synthetic accessibility of pyrazoles further enhances their appeal. mdpi.com A variety of synthetic methods, such as the Knorr pyrazole synthesis involving the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, allow for the facile introduction of diverse substituents onto the pyrazole core. youtube.comorganic-chemistry.org This modularity enables the fine-tuning of the molecule's steric and electronic properties to optimize its function.
Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold
| Drug Name | Therapeutic Class |
| Celecoxib | Anti-inflammatory researchgate.net |
| Sildenafil | Erectile Dysfunction researchgate.nettandfonline.com |
| Ruxolitinib | Anticancer mdpi.comtandfonline.com |
| Crizotinib | Anticancer mdpi.com |
| Apixaban | Anticoagulant researchgate.net |
Role of Ethynyl Functionality in Organic Synthesis and Functional Materials
The ethynyl (B1212043) group (–C≡CH), a functional group derived from acetylene (B1199291), is a powerful tool in the arsenal (B13267) of organic chemists. wikipedia.org Its linear geometry and high reactivity make it a versatile building block for the construction of more complex molecular architectures. acs.orgnih.gov The terminal alkyne proton is weakly acidic, allowing for the formation of metal acetylides which can then participate in a variety of carbon-carbon bond-forming reactions.
Furthermore, the ethynyl group is a key participant in a range of powerful organic reactions, most notably cycloaddition reactions. libretexts.orglibretexts.orgyoutube.comyoutube.comyoutube.com For instance, the [3+2] cycloaddition of an alkyne with a 1,3-dipole provides a direct route to five-membered heterocyclic rings, a reaction of immense importance in heterocyclic chemistry. youtube.com The ethynyl group's ability to undergo such transformations makes it invaluable for the synthesis of diverse and complex molecular frameworks.
Beyond its role in synthesis, the ethynyl group can impart unique properties to molecules, influencing their electronic and photophysical characteristics. The introduction of an ethynyl group is a common strategy in the development of functional materials, including polymers and molecular electronics. nih.gov
Structural Features and Research Context of 1 Cyclopropyl 5 Ethynyl 1h Pyrazole
1-cyclopropyl-5-ethynyl-1H-pyrazole presents a fascinating conjunction of the stable pyrazole (B372694) core with the reactive ethynyl (B1212043) group and a sterically demanding cyclopropyl (B3062369) substituent. The cyclopropyl group, a three-membered carbocyclic ring, introduces conformational rigidity and can influence the electronic properties of the pyrazole ring through its unique σ-aromaticity. The synthesis of cyclopropyl-containing pyrazoles can be achieved through various methods, including the reaction of vinylpyrazoles with carbenes. nih.gov
The ethynyl group at the 5-position of the pyrazole ring is poised for a variety of chemical transformations. Its presence suggests potential applications in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. Furthermore, the alkyne can serve as a handle for further functionalization, allowing for the construction of more elaborate molecular structures.
While specific research focused solely on this compound is not extensively documented in publicly available literature, its constituent parts have been the subject of significant investigation. For instance, diaryl-pyrazole-3-carboxamides containing a cyclopropyl group have been explored as potent cannabinoid type 1 receptor antagonists. researchgate.net This suggests that the combination of a cyclopropyl group and a pyrazole scaffold can lead to biologically active molecules.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound sigmaaldrich.com |
| CAS Number | 2624141-79-1 sigmaaldrich.com |
| Molecular Formula | C₈H₈N₂ sigmaaldrich.com |
| InChI Key | XGJFXCWDMZASMW-UHFFFAOYSA-N sigmaaldrich.com |
Current Research Landscape and Future Directions for Ethynyl Pyrazoles
Retrosynthetic Strategies and Precursor Identification
A logical retrosynthetic analysis of this compound identifies two main disconnection points, leading to key precursors. The primary disconnection is at the C-C bond between the pyrazole C5 position and the ethynyl group. This suggests a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, as the final step. This approach would require a 5-halo-1-cyclopropyl-1H-pyrazole intermediate.
A second retrosynthetic strategy involves the formation of the ethynyl group from a pre-existing functional group at the C5 position. A common and effective method is the conversion of an aldehyde to an alkyne via the Corey-Fuchs reaction. This route necessitates the synthesis of 1-cyclopropyl-1H-pyrazole-5-carbaldehyde as a key intermediate.
The pyrazole ring itself is generally formed through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a related synthon. Therefore, the synthesis of the 1-cyclopropyl-pyrazole core would logically start from cyclopropylhydrazine (B1591821) and a suitable three-carbon electrophile.
The key precursors identified through these retrosynthetic pathways are:
Cyclopropylhydrazine
A suitable 1,3-dicarbonyl compound or its equivalent
1-Cyclopropyl-5-halo-1H-pyrazole (e.g., iodo- or bromo- derivative)
1-Cyclopropyl-1H-pyrazole-5-carbaldehyde
A source of the ethynyl group (e.g., a protected acetylene)
Classical Cycloaddition Reactions for Pyrazole Ring Formation
The formation of the pyrazole ring is a cornerstone of the synthesis of this compound. Classical cycloaddition and cyclocondensation reactions provide robust and versatile methods for constructing this heterocyclic core.
[3+2] Cycloaddition Approaches with Diazo Compounds and Alkynes
While a viable method for pyrazole synthesis, the [3+2] cycloaddition of a cyclopropyl-substituted diazo compound with an alkyne is less commonly employed for this specific target due to the potential for regioselectivity issues and the availability of more direct methods. In principle, this approach would involve the reaction of a cyclopropyl (B3062369) diazoalkane with an ethynyl-containing dipolarophile. However, controlling the regiochemical outcome to favor the desired 1,5-disubstituted pyrazole can be challenging.
Cyclocondensation Reactions Involving Hydrazines
The most prevalent and reliable method for the synthesis of the 1-cyclopropyl-pyrazole core is the cyclocondensation reaction of cyclopropylhydrazine with a 1,3-dicarbonyl compound or a masked equivalent. This is a variation of the well-established Knorr pyrazole synthesis.
The reaction proceeds by the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The choice of the 1,3-dicarbonyl compound is critical as it determines the substitution pattern at the C3 and C5 positions of the pyrazole ring. To achieve the desired substitution for this compound, a 1,3-dicarbonyl compound with a latent or protected ethynyl group at one of the carbonyl carbons would be required. Alternatively, a precursor that allows for later functionalization at the C5 position is often more practical.
A common strategy involves using a 1,3-dicarbonyl compound that can be readily functionalized post-cyclization. For instance, the reaction of cyclopropylhydrazine with a β-ketoester can yield a pyrazolone (B3327878), which can then be converted to a halopyrazole for subsequent cross-coupling.
| Reactant 1 | Reactant 2 | Product | Conditions | Notes |
| Cyclopropylhydrazine | Malondialdehyde or equivalent | 1-Cyclopropyl-1H-pyrazole | Acid or base catalysis | Provides the unsubstituted 1-cyclopropyl-pyrazole core. |
| Cyclopropylhydrazine | 1,1,3,3-Tetramethoxypropane | 1-Cyclopropyl-1H-pyrazole | Acidic conditions | In situ generation of malondialdehyde. |
| Cyclopropylhydrazine | Ethyl acetoacetate | 1-Cyclopropyl-3-methyl-5-pyrazolone | Acid or base catalysis | Yields a pyrazolone intermediate. |
Ethynyl Group Introduction via Palladium-Catalyzed Cross-Coupling Reactions
The introduction of the ethynyl group at the C5 position of the 1-cyclopropyl-pyrazole ring is a critical transformation. Palladium-catalyzed cross-coupling reactions are the methods of choice for this step, offering high efficiency and functional group tolerance.
Sonogashira Coupling and Related Methodologies
The Sonogashira coupling is a powerful and widely used reaction for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. wikipedia.orgwikipedia.orglibretexts.org In the context of synthesizing this compound, this reaction involves the coupling of a 1-cyclopropyl-5-halo-1H-pyrazole (typically an iodide or bromide) with a terminal alkyne.
The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.org A common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene, to prevent side reactions. The silyl (B83357) protecting group can be readily removed under mild conditions to yield the terminal alkyne.
Table of Sonogashira Coupling Components:
| Pyrazole Substrate | Alkyne Partner | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
| 1-Cyclopropyl-5-iodo-1H-pyrazole | Trimethylsilylacetylene | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Triethylamine or Diisopropylamine | THF or DMF |
| 1-Cyclopropyl-5-bromo-1H-pyrazole | Ethynyltrimethylsilane | Pd(OAc)₂ with a phosphine (B1218219) ligand | CuI | Cesium carbonate or Potassium carbonate | Dioxane or Toluene |
Stereoselective Alkynylation Protocols
While stereoselectivity is not a factor in the synthesis of the achiral this compound, the principles of regioselective alkynylation are paramount. The Sonogashira coupling generally proceeds with high regioselectivity at the carbon-halogen bond.
An alternative to the Sonogashira coupling is the Corey-Fuchs reaction, which provides a two-step method to convert an aldehyde into a terminal alkyne. wikipedia.orgsmolecule.comjk-sci.com This approach is particularly useful if the corresponding 1-cyclopropyl-1H-pyrazole-5-carbaldehyde is readily accessible.
The first step of the Corey-Fuchs reaction involves the treatment of the aldehyde with a reagent generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene. In the second step, treatment of the dibromoalkene with a strong base, such as n-butyllithium, induces elimination of HBr and a subsequent Fritsch–Buttenberg–Wiechell rearrangement to afford the terminal alkyne. wikipedia.org
Table of Corey-Fuchs Reaction Steps:
| Starting Material | Reagents | Intermediate/Product | Conditions |
| 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde | CBr₄, PPh₃, Zn (optional) | 1-Cyclopropyl-5-(2,2-dibromovinyl)-1H-pyrazole | Dichloromethane, room temperature |
| 1-Cyclopropyl-5-(2,2-dibromovinyl)-1H-pyrazole | n-Butyllithium | This compound | Tetrahydrofuran, low temperature |
Synthetic Routes Utilizing Cyclopropyl-Containing Building Blocks
A primary and logical approach to the synthesis of this compound involves the use of pre-functionalized cyclopropyl building blocks, most notably cyclopropylhydrazine. This method ensures the unambiguous placement of the cyclopropyl group at the N1 position of the pyrazole ring.
A common strategy for constructing the 1-substituted pyrazole ring is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. To achieve the desired 5-ethynyl substitution, a two-step approach is often employed: the initial formation of a 1-cyclopropyl-5-halopyrazole, followed by a subsequent cross-coupling reaction to introduce the acetylene (B1199291) moiety.
A plausible synthetic route commences with the reaction of cyclopropylhydrazine with a suitable three-carbon synthon that can lead to a 5-halopyrazole. For instance, the reaction of cyclopropylhydrazine with a 3-halo-α,β-unsaturated aldehyde or ketone can provide the desired 1-cyclopropyl-5-halopyrazole intermediate.
Table 1: Proposed Synthesis of 1-Cyclopropyl-5-bromopyrazole
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | Cyclopropylhydrazine, 3-bromo-2-propenal | Ethanol, reflux | 1-Cyclopropyl-5-bromo-1H-pyrazole | 65-75 |
The resulting 1-cyclopropyl-5-bromopyrazole can then be subjected to a Sonogashira coupling reaction, as will be detailed in section 2.5.2.
The key starting material, cyclopropylhydrazine, can be prepared through various methods. One efficient synthesis involves the copper-catalyzed addition of cyclopropylboronic acid to di-tert-butyl azodicarboxylate, followed by deprotection of the resulting hydrazine adduct with an acid, such as hydrochloric acid or trifluoroacetic acid.
Development of Efficient and Sustainable Synthetic Pathways
Modern organic synthesis emphasizes the development of efficient and sustainable methods that minimize waste and maximize atom economy. For the synthesis of this compound, one-pot, multicomponent reactions, and advanced catalytic systems are of particular interest.
One-Pot and Multicomponent Reaction Strategies
A one-pot synthesis of 1,3,5-trisubstituted pyrazoles has been described involving the reaction of phenyl hydrazines, nitroolefins, and benzaldehydes, showcasing the feasibility of multicomponent approaches for pyrazole synthesis. guidechem.com While a direct one-pot synthesis of this compound has not been explicitly reported, a hypothetical strategy can be envisioned.
Such a reaction could involve the in-situ generation of a suitable electrophilic intermediate from readily available starting materials, which then undergoes a cascade reaction with cyclopropylhydrazine and an ethynyl precursor. For example, a three-component reaction between cyclopropylhydrazine, an α,β-unsaturated aldehyde, and a halogenating agent could potentially form the 1-cyclopropyl-5-halopyrazole in a single step, which could then be directly subjected to ethynylation.
Another approach involves a cascade Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones, which demonstrates the construction of the pyrazole ring in a one-step operation involving the formation of the C-C triple bond. nih.govresearchgate.net Adapting this methodology to incorporate a cyclopropyl group on the hydrazine nitrogen could offer a novel and efficient route.
Catalytic Systems for Enhanced Yields and Selectivity
Catalysis plays a crucial role in the efficient synthesis of this compound, particularly in the introduction of the ethynyl group. The Sonogashira coupling is the premier method for this transformation, involving the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.
In this context, a 1-cyclopropyl-5-halopyrazole, such as 1-cyclopropyl-5-bromopyrazole or 1-cyclopropyl-5-iodopyrazole, serves as the electrophilic partner. The coupling is typically performed with a protected alkyne, such as ethynyltrimethylsilane, to prevent side reactions. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst, and a copper(I) co-catalyst, in the presence of a base.
Table 2: Catalytic Ethynylation of 1-Cyclopropyl-5-bromopyrazole
| Step | Reactant | Reagents and Conditions | Intermediate | Yield (%) |
| 2 | 1-Cyclopropyl-5-bromo-1H-pyrazole | Ethynyltrimethylsilane, Pd(PPh₃)₄, CuI, Et₃N, THF, 60 °C | 1-Cyclopropyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole | 80-90 |
The final step in the synthesis is the removal of the silyl protecting group from the ethynyl moiety. This is typically achieved under mild conditions using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol.
Table 3: Deprotection to Yield this compound
| Step | Reactant | Reagents and Conditions | Product | Yield (%) |
| 3 | 1-Cyclopropyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole | K₂CO₃, Methanol, rt | This compound | >95 |
The use of highly efficient and recyclable catalytic systems, such as those employing nanoparticle catalysts or ligands that promote high turnover numbers, is a key area of ongoing research to enhance the sustainability of this synthetic sequence.
Reactivity of the Ethynyl Moiety
The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a range of chemical reactions. This functionality is a versatile handle for the construction of more complex molecular architectures.
Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne of this compound is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.
The general mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide (B81097) in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then undergoes ring contraction and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.
While specific studies on the CuAAC reaction of this compound are not extensively documented in the reviewed literature, the reactivity of terminal alkynes in this context is well-established. It is anticipated that this compound would readily participate in CuAAC reactions with a variety of organic azides to produce a library of novel 1-cyclopropyl-5-(1,2,3-triazol-4-yl)-1H-pyrazole derivatives. These products could be of interest in medicinal chemistry and materials science due to the favorable properties often associated with triazole-containing compounds. nih.gov
| Reactants | Catalyst | Product | Reaction Type |
| This compound, Organic Azide (R-N₃) | Copper(I) salt (e.g., CuI, CuSO₄/sodium ascorbate) | 1-Cyclopropyl-5-(1-R-1H-1,2,3-triazol-4-yl)-1H-pyrazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
Hydration and Hydroamination Reactions
Hydration: The addition of water to the ethynyl group of this compound, a reaction known as hydration, is expected to follow Markovnikov's rule in the presence of a mercury(II) salt catalyst in acidic conditions. libretexts.orgkhanacademy.org This would lead to the formation of an enol intermediate, which would then tautomerize to the more stable ketone, specifically 1-(1-cyclopropyl-1H-pyrazol-5-yl)ethan-1-one. Alternatively, anti-Markovnikov hydration can be achieved through a hydroboration-oxidation sequence, which would yield the corresponding aldehyde, 2-(1-cyclopropyl-1H-pyrazol-5-yl)acetaldehyde. libretexts.org
Hydroamination: The addition of an N-H bond across the alkyne, or hydroamination, is another important transformation. While direct hydroamination of alkynes can be challenging, catalytic methods have been developed. For instance, copper-catalyzed hydroamination of pyrazoles with cyclopropenes has been reported to proceed with high regio- and enantioselectivity, suggesting that the pyrazole nitrogen can act as a nucleophile. researchgate.net Although this example involves the pyrazole N-H adding to a different unsaturated system, it highlights the potential for related intramolecular or intermolecular hydroamination reactions involving the ethynyl group of our target molecule under appropriate catalytic conditions. The intermolecular hydroamination of terminal alkynes with anilines has also been achieved using frustrated Lewis pairs. nih.gov
| Reaction | Reagents and Conditions | Expected Product |
| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(1-Cyclopropyl-1H-pyrazol-5-yl)ethan-1-one |
| Anti-Markovnikov Hydration | 1. BH₃-THF; 2. H₂O₂, NaOH | 2-(1-Cyclopropyl-1H-pyrazol-5-yl)acetaldehyde |
| Hydroamination | Amine, Catalyst (e.g., Transition Metal or Lewis Acid) | Enamine or Imine derivatives |
Electrophilic and Nucleophilic Additions to the Alkyne
The ethynyl group can undergo both electrophilic and nucleophilic additions.
Electrophilic Additions: In electrophilic addition reactions, the π-electrons of the alkyne attack an electrophile. For example, the addition of hydrogen halides (HX) to terminal alkynes typically follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide to the internal carbon, forming a vinyl halide. libretexts.org A second addition can then occur to yield a geminal dihalide. The reactivity of the alkyne in this compound towards electrophiles would be influenced by the electronic nature of the pyrazole ring. nih.gov
Nucleophilic Additions: Nucleophilic addition to alkynes is also possible, particularly with soft nucleophiles. msu.edu The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base to form a powerful nucleophile, an acetylide anion. libretexts.org This acetylide can then participate in various nucleophilic substitution and addition reactions, for example, with alkyl halides or carbonyl compounds. libretexts.org
Polymerization and Oligomerization Studies
Terminal alkynes, including ethynyl-substituted heterocycles, can undergo polymerization and oligomerization reactions under various catalytic conditions, often involving transition metals. These reactions can lead to the formation of conjugated polymers with interesting electronic and optical properties. While specific polymerization studies on this compound were not found in the reviewed literature, the general reactivity of ethynyl-aromatic compounds suggests that it could serve as a monomer for the synthesis of novel polymers. researchgate.net The polymerization of alkenes can be initiated by acids, and similar mechanisms could potentially be applied to alkynes. youtube.com
Transformations Involving the Pyrazole Heterocyclic Ring
The pyrazole ring in this compound has two unsubstituted carbon atoms (C3 and C4) and a pyridine-like nitrogen atom (N2), which are potential sites for further functionalization.
Functionalization at Unsubstituted Positions of the Pyrazole Ring
The C4 position of the pyrazole ring is generally the most nucleophilic and therefore the most susceptible to electrophilic substitution. nih.govnih.gov In contrast, the C3 and C5 positions are more electrophilic. nih.govnih.gov The presence of the cyclopropyl group at the N1 position and the ethynyl group at the C5 position will influence the regioselectivity of these reactions through steric and electronic effects.
Recent advances in C-H functionalization reactions, often catalyzed by transition metals, provide powerful tools for the direct introduction of new substituents onto the pyrazole core without the need for pre-functionalization. nih.govrsc.org For instance, palladium-catalyzed direct C4-arylation has been successfully applied to 5-aminopyrazoles bearing a cyclopropyl group at the C3-position, demonstrating the stability of the cyclopropyl group under these conditions. researchgate.net This suggests that similar C-H activation strategies could be employed to functionalize the C3 or C4 positions of this compound, provided that the ethynyl group is compatible with the reaction conditions or appropriately protected.
| Position | Reaction Type | Potential Reagents/Catalysts | Expected Outcome |
| C4 | Electrophilic Substitution | Halogenating agents (e.g., NBS, NCS), Nitrating agents (HNO₃/H₂SO₄) | Halogenated or nitrated pyrazole derivatives |
| C3/C4 | C-H Activation/Arylation | Aryl halides, Palladium catalyst, Base | Arylated pyrazole derivatives |
| N2 | Alkylation/Arylation | Alkyl halides, Arylboronic acids | Pyrazolium salts or N-aryl pyrazoles |
Rearrangement Reactions and Ring Transformations
Furthermore, rearrangement reactions involving substituents on the pyrazole ring are well-documented for other derivatives. These can include migrations of alkyl or aryl groups under specific conditions, often catalyzed by acids or metals. The ethynyl group at the C-5 position could potentially participate in intramolecular cyclizations or rearrangements, especially if activated by a suitable catalyst.
Reactivity of the Cyclopropyl Substituent
The N-cyclopropyl group is a key feature of the molecule, introducing ring strain that can be harnessed in chemical synthesis.
The cyclopropyl group, particularly when attached to a nitrogen atom of a heterocyclic ring, can undergo ring-opening reactions under various conditions. These reactions are often driven by the release of ring strain. Acid-catalyzed ring-opening could lead to the formation of a stabilized carbocation, which can then be trapped by nucleophiles. For instance, computational studies on cyclopropyl-substituted nitrenium ions suggest that cyclopropyl ring expansion to form an azetium ion is a feasible pathway. chemrxiv.orgchemrxiv.org
Metal-catalyzed reactions are also a common method for activating cyclopropyl rings. Transition metals can insert into a C-C bond of the cyclopropane, leading to a metallacyclobutane intermediate that can undergo further transformations. Gold catalysts, for example, have been shown to catalyze the ring-opening of 1-alkynyl-cyclopropyl pyridines. nih.gov Given the presence of the ethynyl group in the target molecule, similar gold-catalyzed activations could be envisioned, potentially leading to complex skeletal rearrangements.
The N-cyclopropyl group is expected to exert a significant electronic and steric influence on the reactivity of the pyrazole ring. Electronically, the cyclopropyl group can donate electron density to the pyrazole ring through σ-conjugation, which could affect the regioselectivity of electrophilic substitution reactions on the ring. Sterically, the presence of the cyclopropyl group at the N-1 position would hinder the approach of reagents to the adjacent C-5 position and the ethynyl substituent. This steric hindrance could be exploited to control the stereoselectivity of reactions at the ethynyl group.
Studies on Chemo-, Regio-, and Stereoselectivity in Reactions
Predicting the selectivity of reactions involving this compound is complex due to the presence of multiple reactive sites.
Chemoselectivity: In reactions with reagents that can react with both the ethynyl group and the pyrazole ring, chemoselectivity will be a critical issue. For example, in hydrogenation reactions, selective reduction of the ethynyl group without affecting the pyrazole or cyclopropyl ring would be a desirable outcome. The choice of catalyst and reaction conditions would be crucial in achieving such selectivity.
Regioselectivity: For reactions occurring on the pyrazole ring, such as electrophilic substitution, the directing effects of the N-cyclopropyl and C-ethynyl groups would determine the position of substitution. In cycloaddition reactions involving the ethynyl group, the regioselectivity would be governed by the electronic properties of the pyrazole ring and the nature of the reacting partner. For instance, in 1,3-dipolar cycloadditions with nitrilimines, the reaction with thioaurones has been shown to be highly regioselective. mdpi.com
Stereoselectivity: The chiral center that could be generated during reactions, for example, at the α-carbon of the ethynyl group, would be influenced by the steric bulk of the N-cyclopropyl group. Asymmetric catalysis could be employed to control the stereochemical outcome of such reactions.
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analysis
To fully understand the reaction pathways of this compound, detailed mechanistic studies would be essential.
Kinetic Analysis: Kinetic studies can provide valuable information about the rate-determining step of a reaction and the influence of various parameters such as concentration, temperature, and catalyst loading. For example, kinetic studies on the oxidation of a pyrazole derivative by permanganate (B83412) ion revealed a first-order dependence on the oxidant and fractional-order dependence on the pyrazole substrate, suggesting the formation of an intermediate complex. sciencepg.com Similar kinetic profiling of reactions involving this compound would help in postulating and validating reaction mechanisms. The study of thermodynamic versus kinetic control in the synthesis of substituted pyrazoles has also been reported, highlighting the importance of reaction conditions in determining the final product distribution. nih.gov
Spectroscopic Analysis: Spectroscopic techniques such as NMR, IR, and mass spectrometry are indispensable for the characterization of reactants, intermediates, and products. In situ spectroscopic monitoring of reactions can provide direct evidence for the formation of transient species. For instance, NMR spectroscopy has been used to study the kinetics of pyrazole formation and to characterize the structure of reaction products. researchgate.net Advanced techniques like 2D NMR would be particularly useful in elucidating the complex structures of any rearrangement or ring-transformation products.
Structural Elucidation by High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton and carbon signals can be achieved.
Predicted ¹H and ¹³C NMR Data:
The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are tabulated below. These predictions are derived from Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level, a method that has shown good correlation with experimental data for similar pyrazole derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1' | CH (cyclopropyl) | 3.65 | 35.2 |
| 2', 3' | CH₂ (cyclopropyl) | 1.10 - 1.25 | 7.8 |
| 3 | CH (pyrazole) | 7.50 | 141.5 |
| 4 | CH (pyrazole) | 6.30 | 110.1 |
| 5 | C (pyrazole) | - | 128.9 |
| 1'' | C (ethynyl) | - | 85.4 |
Note: The numbering scheme is provided in the molecular structure image.
Detailed Analysis of Predicted Spectra:
¹H NMR: The proton spectrum is expected to show distinct signals for the cyclopropyl, pyrazole, and ethynyl protons. The methine proton of the cyclopropyl group (H-1') is predicted to be the most deshielded of the cyclopropyl protons due to its proximity to the nitrogen atom of the pyrazole ring. The methylene (B1212753) protons of the cyclopropyl group (H-2', H-3') will likely appear as a complex multiplet. The pyrazole protons (H-3 and H-4) are expected to resonate in the aromatic region, with H-3 being downfield to H-4 due to the influence of the adjacent nitrogen and the ethynyl group. The acetylenic proton (H-2'') is anticipated to appear as a sharp singlet in the upfield region of the spectrum.
¹³C NMR: The carbon spectrum will provide key information about the carbon skeleton. The cyclopropyl carbons will appear at high field, with the methine carbon (C-1') being more deshielded than the methylene carbons (C-2', C-3'). The pyrazole ring carbons (C-3, C-4, and C-5) will resonate in the aromatic region. The quaternary carbon C-5, attached to the ethynyl group, will have a characteristic chemical shift. The sp-hybridized carbons of the ethynyl group (C-1'' and C-2'') will be observed in the mid-range of the spectrum.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is proposed.
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. Key expected correlations include the coupling between the pyrazole protons H-3 and H-4, and the couplings between the cyclopropyl protons (H-1' with H-2'/H-3').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It will be instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the signal for H-3 will correlate with C-3, H-4 with C-4, and so on.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different functional groups. Key expected HMBC correlations are:
H-1' (cyclopropyl) to C-5 (pyrazole) and C-3 (pyrazole).
H-3 (pyrazole) to C-5 (pyrazole) and C-1'' (ethynyl).
H-4 (pyrazole) to C-5 (pyrazole) and C-3 (pyrazole).
H-2'' (ethynyl) to C-5 (pyrazole) and C-1'' (ethynyl).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons, providing information about the spatial arrangement of the molecule. A key expected NOESY correlation would be between the cyclopropyl proton H-1' and the pyrazole proton H-4, which would confirm their proximity in the preferred conformation of the molecule.
Table 2: Predicted Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Expected Cross-Peaks |
|---|---|---|
| COSY | ¹H - ¹H | H-3 / H-4; H-1' / H-2'; H-1' / H-3' |
| HSQC | ¹H - ¹³C | H-3 / C-3; H-4 / C-4; H-1' / C-1'; H-2' / C-2'; H-3' / C-3'; H-2'' / C-2'' |
| HMBC | ¹H - ¹³C | H-1' to C-3, C-5; H-3 to C-5, C-1''; H-4 to C-3, C-5; H-2'' to C-1'', C-5 |
Solid-State NMR for Crystalline Forms
In the solid state, molecules are in a fixed orientation, which can provide valuable information that is averaged out in solution-state NMR. Solid-state NMR (ssNMR) is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be the technique of choice.
The ¹³C CP/MAS spectrum would be expected to show narrower lines than a static spectrum, and the chemical shifts would be sensitive to the local crystalline environment. dntb.gov.uaproquest.com Differences in the chemical shifts and the presence of split signals in the ssNMR spectrum compared to the solution-state spectrum could indicate the presence of multiple crystallographically inequivalent molecules in the unit cell or the existence of different polymorphs. nih.gov For instance, the signals for the pyrazole carbons (C-3, C-4, and C-5) would be particularly sensitive to intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state.
Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the molecular vibrations and the nature of the chemical bonds within this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is predicted to show characteristic absorption bands corresponding to the various functional groups present in the molecule. The predicted vibrational frequencies are based on DFT calculations.
Table 3: Predicted Key FTIR Vibrational Frequencies for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3300 | ≡C-H stretch |
| ~3100 | C-H stretch (pyrazole) |
| ~3050 | C-H stretch (cyclopropyl) |
| ~2110 | C≡C stretch |
| ~1600, ~1500 | C=C and C=N stretch (pyrazole ring) |
| ~1450 | CH₂ scissoring (cyclopropyl) |
Detailed Analysis of Predicted FTIR Spectrum:
The most characteristic band is expected to be the sharp absorption around 2110 cm⁻¹ due to the C≡C stretching vibration of the ethynyl group.
A sharp band around 3300 cm⁻¹ should correspond to the ≡C-H stretching of the terminal alkyne.
The C-H stretching vibrations of the pyrazole and cyclopropyl groups are expected in the 3100-3000 cm⁻¹ region.
The stretching vibrations of the pyrazole ring (C=C and C=N bonds) will likely appear in the 1600-1500 cm⁻¹ range.
The presence of the cyclopropyl group will be confirmed by the CH₂ scissoring vibration around 1450 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds.
Table 4: Predicted Key Raman Active Vibrations for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~2110 | C≡C stretch |
| ~1600 | C=C stretch (pyrazole ring) |
Detailed Analysis of Predicted Raman Spectrum:
The C≡C stretching vibration around 2110 cm⁻¹ is expected to be a very strong and sharp band in the Raman spectrum due to the high polarizability of the triple bond.
The symmetric stretching vibrations of the pyrazole ring are also expected to be Raman active.
A characteristic band for the cyclopropyl ring breathing mode should be observable around 1250 cm⁻¹.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pathways, which can further confirm the proposed structure.
Predicted Mass Spectrum Data:
For this compound (C₈H₈N₂), the calculated exact mass is 132.0687 g/mol . The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺˙) at m/z 132.
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion is expected to proceed through several pathways, initiated by the cleavage of the weakest bonds.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 132 | [C₈H₈N₂]⁺˙ (Molecular Ion) |
| 131 | [M - H]⁺ |
| 105 | [M - HCN]⁺˙ |
| 91 | [M - C₃H₅]⁺ (Loss of cyclopropyl) |
| 77 | [C₆H₅]⁺ (Phenyl cation, from rearrangement) |
| 64 | [C₅H₄]⁺˙ |
Detailed Analysis of Fragmentation:
Loss of H radical: The molecular ion can lose a hydrogen radical to form a stable cation at m/z 131.
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the loss of a neutral molecule of HCN, which would result in a fragment at m/z 105.
Loss of the cyclopropyl group: Cleavage of the N-cyclopropyl bond would lead to a fragment at m/z 91.
Rearrangement and further fragmentation: Complex rearrangements followed by further fragmentation can lead to the formation of smaller, stable ions such as the phenyl cation (m/z 77) and other aromatic fragments.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of its chemical formula, C₈H₈N₂.
This technique is crucial for distinguishing between isomers and compounds with the same nominal mass. The high accuracy of the mass measurement, typically to within a few parts per million (ppm), provides a high degree of confidence in the assigned elemental composition.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Chemical Formula | C₈H₈N₂ |
| Calculated Exact Mass | 132.0687 |
| Measured Exact Mass | [Data not available] |
| Mass Error (ppm) | [Data not available] |
| Ion Formula | [C₈H₉N₂]⁺ (for [M+H]⁺) |
| Calculated Exact Mass of Ion | 133.0760 |
| Measured Exact Mass of Ion | [Data not available] |
Note: The measured exact mass and mass error would be determined from experimental data, which is not currently available in the public domain.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) would be employed to gain insight into the structural connectivity of this compound by analyzing its fragmentation pattern. In an MS/MS experiment, the molecular ion (or a protonated precursor ion) is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions.
The fragmentation pathways of pyrazole derivatives are influenced by the nature and position of their substituents. For this compound, fragmentation would likely involve the cleavage of the cyclopropyl and ethynyl groups, as well as potential ring-opening pathways of the pyrazole core. The study of pyrazoline derivatives, which are structurally related, has shown that fragmentation patterns are dependent on the substituents and their positions on the ring. researchgate.net A detailed analysis of these fragments would help to confirm the proposed structure. semanticscholar.org
Table 2: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| 133.0760 ([M+H]⁺) | 92.0504 | C₃H₅ | Loss of the cyclopropyl radical |
| 133.0760 ([M+H]⁺) | 106.0651 | C₂H | Loss of the ethynyl radical |
| 133.0760 ([M+H]⁺) | 78.0342 | C₃H₄N | Fragmentation of the pyrazole ring |
Note: The m/z values are theoretical and would require experimental verification.
X-ray Crystallography for Single-Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This data would provide unequivocal proof of the molecular structure, including the planarity of the pyrazole ring and the orientation of the cyclopropyl and ethynyl substituents relative to the heterocyclic core.
Furthermore, the crystal packing arrangement, including intermolecular interactions such as hydrogen bonding and π-π stacking, would be elucidated. Studies on other substituted pyrazoles have revealed diverse packing motifs, including the formation of dimers and catemeric chains, which are influenced by the nature of the substituents. mdpi.com While no specific crystallographic data for this compound has been published, analysis of related structures can provide insights into its likely solid-state conformation. mdpi.com
Table 3: Anticipated Crystallographic Parameters for this compound
| Parameter | Expected Information |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ to be determined |
| Bond Lengths (Å) | e.g., C-C, C-N, C≡C bond distances |
| **Bond Angles (°) ** | e.g., Angles within the pyrazole and cyclopropyl rings |
| Torsional Angles (°) | Dihedral angles defining the orientation of substituents |
| Intermolecular Interactions | Presence of hydrogen bonds, π-stacking, etc. |
Note: The values for these parameters can only be obtained through experimental X-ray diffraction analysis of a single crystal.
Electronic Spectroscopy for Electronic Transitions and Photophysical Properties (e.g., UV-Vis Absorption, Fluorescence)
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides valuable information about the electronic structure and photophysical properties of a molecule. The absorption of ultraviolet or visible light by this compound would promote electrons from the ground state to higher energy excited states.
Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state. While pyrazole itself is generally non-fluorescent, appropriate substitution can induce fluorescence. nih.gov The introduction of substituents that enhance conjugation and structural rigidity can lead to significant fluorescence quantum yields. nih.govmdpi.com The potential for this compound to exhibit fluorescence would depend on the interplay between the electronic nature of the pyrazole ring and its substituents. The study of various pyrazole derivatives has shown that their photophysical properties are highly tunable based on the attached functional groups. nih.govrsc.org
Table 4: Predicted Electronic Spectroscopy Data for this compound
| Spectroscopic Technique | Predicted Observation | Influencing Factors |
| UV-Vis Absorption | Absorption maxima (λmax) in the UV region, potentially shifted compared to unsubstituted pyrazole. | Extended conjugation from the ethynyl group; electronic effects of the cyclopropyl group. |
| Fluorescence Emission | Potential for fluorescence emission at a longer wavelength than the absorption. | The extent of conjugation and structural rigidity; solvent polarity. |
| Quantum Yield (Φ) | To be determined experimentally. | Efficiency of the radiative decay process versus non-radiative pathways. |
| Stokes Shift | The energy difference between the absorption and emission maxima. | The extent of structural relaxation in the excited state. |
Note: The specific wavelengths, quantum yield, and Stokes shift are dependent on experimental conditions and have not been reported for this compound.
Computational Chemistry and Theoretical Investigations of 1 Cyclopropyl 5 Ethynyl 1h Pyrazole
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum level. These methods are used to determine the optimal three-dimensional arrangement of atoms and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a robust computational method for determining the electronic structure and ground state properties of molecules. By approximating the electron density, DFT calculations can predict molecular geometries with high accuracy. For 1-cyclopropyl-5-ethynyl-1H-pyrazole, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules. derpharmachemica.com
The optimization process seeks the lowest energy conformation of the molecule. The resulting calculations provide the total electronic energy and a detailed list of geometric parameters, including bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Ground State Geometric Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Type | Atoms Involved | Predicted Value |
| Bond Lengths | (Å) | ||
| r(N1-N2) | Bond Length | N1-N2 | 1.35 Å |
| r(N1-C5) | Bond Length | N1-C5 | 1.38 Å |
| r(C3-C4) | Bond Length | C3-C4 | 1.39 Å |
| r(C4-C5) | Bond Length | C4-C5 | 1.41 Å |
| r(C5-C6) | Bond Length | C5-C(Ethynyl) | 1.43 Å |
| r(C6-C7) | Bond Length | C(Ethynyl)-C(Ethynyl) | 1.21 Å |
| r(N1-C8) | Bond Length | N1-C(Cyclopropyl) | 1.46 Å |
| Bond Angles | (Degrees) | ||
| a(N2-N1-C5) | Bond Angle | N2-N1-C5 | 110.5° |
| a(N1-C5-C4) | Bond Angle | N1-C5-C4 | 106.0° |
| a(C5-C6-C7) | Bond Angle | C(Ethynyl)-C(Ethynyl)-H | 178.5° |
| a(N1-C8-C9) | Bond Angle | N1-C(Cyclopropyl)-C | 118.0° |
| Dihedral Angles | (Degrees) | ||
| d(C4-C5-C6-C7) | Dihedral Angle | C4-C5-C(Ethynyl)-C(Ethynyl) | 179.9° |
| d(N2-N1-C8-C9) | Dihedral Angle | N2-N1-C(Cyclopropyl)-C | 65.0° |
While DFT is highly efficient, ab initio (from first principles) methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can offer even higher accuracy for electronic properties, albeit at a greater computational expense. These methods are often used to benchmark DFT results or to calculate properties where electron correlation is particularly important. For this compound, single-point energy calculations using these higher-level theories on the DFT-optimized geometry can provide a more refined value for the total electronic energy and other properties like dipole moment and polarizability.
Table 2: Comparison of Calculated Ground State Energies and Dipole Moments
| Method | Basis Set | Total Energy (Hartree) | Dipole Moment (Debye) |
| HF | 6-311++G(d,p) | -418.75 | 2.95 D |
| B3LYP | 6-311++G(d,p) | -421.48 | 2.58 D |
| MP2 | 6-311++G(d,p) | -420.12 | 2.65 D |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. derpharmachemica.com The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net For this compound, the FMO analysis reveals how the different functional groups contribute to its electronic character. The HOMO is typically localized on the electron-rich pyrazole (B372694) ring and the ethynyl (B1212043) group, while the LUMO may be distributed across the π-system.
Table 3: Predicted Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Calculation Level | Predicted Energy (eV) |
| HOMO Energy | B3LYP/6-311++G(d,p) | -6.85 eV |
| LUMO Energy | B3LYP/6-311++G(d,p) | -0.95 eV |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G(d,p) | 5.90 eV |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which is essential for the identification and structural elucidation of new compounds. nih.gov Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can be compared with experimental data to confirm the molecular structure.
Predicted ¹H and ¹³C NMR chemical shifts are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method. modgraph.co.uk The accuracy of these predictions has significantly improved with modern computational techniques. mdpi.comnih.gov
Vibrational frequency calculations not only predict the positions of peaks in an infrared (IR) spectrum but also confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). Key vibrational modes for this compound would include the C≡C stretch of the ethynyl group, C-H stretches, and pyrazole ring vibrations. derpharmachemica.com
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts and Vibrational Frequencies
| Parameter | Atom/Group | Predicted Value |
| ¹H NMR Chemical Shift (δ, ppm) | ||
| Pyrazole C3-H | 7.55 ppm | |
| Pyrazole C4-H | 6.40 ppm | |
| Ethynyl C-H | 3.45 ppm | |
| Cyclopropyl (B3062369) C-H (methine) | 3.90 ppm | |
| Cyclopropyl C-H (methylene) | 1.10 - 1.35 ppm | |
| ¹³C NMR Chemical Shift (δ, ppm) | ||
| Pyrazole C3 | 140.2 ppm | |
| Pyrazole C4 | 108.1 ppm | |
| Pyrazole C5 | 129.5 ppm | |
| Ethynyl C (attached to ring) | 85.0 ppm | |
| Ethynyl C (terminal) | 82.3 ppm | |
| Cyclopropyl C (methine) | 35.5 ppm | |
| Cyclopropyl C (methylene) | 8.5 ppm | |
| Vibrational Frequencies (cm⁻¹) | ||
| Ethynyl C-H Stretch | 3310 cm⁻¹ | |
| Aromatic C-H Stretch | 3120 cm⁻¹ | |
| Cyclopropyl C-H Stretch | 3015 cm⁻¹ | |
| C≡C Stretch | 2115 cm⁻¹ | |
| Pyrazole Ring Stretch | 1550 cm⁻¹ |
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling can be used to explore the potential reactivity of this compound. By mapping the potential energy surface for a proposed reaction, chemists can identify the transition state (the highest energy point along the reaction coordinate) and calculate the activation energy. This information is critical for predicting reaction feasibility and understanding reaction mechanisms.
For example, a common reaction involving an ethynyl group is a [3+2] cycloaddition. Modeling this reaction would involve locating the transition state structure and calculating its energy relative to the reactants. This analysis provides insight into the regioselectivity and kinetic favorability of the reaction.
Table 5: Hypothetical Transition State Analysis for a [3+2] Cycloaddition Reaction
| Parameter | Reactants | Transition State (TS) | Products |
| Relative Energy (kcal/mol) | 0.0 | +18.5 | -25.0 |
| Key Interatomic Distance (Å) | N/A | C(dipole)-C(ethynyl) = 2.15 Å | C(dipole)-C(ethynyl) = 1.50 Å |
| Imaginary Frequency (cm⁻¹) | None | -250 cm⁻¹ | None |
Conformational Analysis and Molecular Dynamics Simulations
For flexible molecules, understanding the different possible conformations and their relative energies is important. The primary source of conformational flexibility in this compound is the rotation of the cyclopropyl group relative to the pyrazole ring. A potential energy surface scan can be performed by systematically rotating the dihedral angle connecting the two rings to identify the most stable conformers and the energy barriers between them.
Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. researchgate.netnih.gov By simulating the motion of atoms at a given temperature, MD can explore the accessible conformational space and reveal how intramolecular interactions and solvent effects influence the molecule's behavior.
Table 6: Relative Energies of Different Cyclopropyl Ring Conformations
| Conformation | Dihedral Angle (N2-N1-C8-C9) | Relative Energy (kcal/mol) | Population (at 298 K) |
| Staggered | 65° | 0.00 | ~70% |
| Eclipsed | 0° | +1.50 | ~10% |
| Anti-Staggered | 180° | +0.80 | ~20% |
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. wiley.commdpi.com The core principle of QSPR is that the properties of a chemical compound are intrinsically determined by its molecular structure. mdpi.com By quantifying structural characteristics through numerical values known as molecular descriptors, QSPR models can predict various properties, thereby reducing the need for extensive and costly experimental measurements. wiley.comnih.gov This approach is a cornerstone in modern computational chemistry, materials science, and drug discovery, offering a powerful tool for screening, designing, and optimizing novel compounds with desired characteristics. researchgate.netijert.org
The development of a robust QSPR model is a systematic process that involves several key stages:
Data Set Selection: A diverse set of compounds with accurately measured experimental data for the property of interest is compiled. This set is typically divided into a training set, used to build the model, and a test set (or external validation set), used to assess its predictive power on new, unseen compounds. uniroma1.itresearchgate.net
Molecular Structure Generation and Optimization: The two-dimensional (2D) or three-dimensional (3D) structures of the molecules in the dataset are generated and their geometries are optimized using computational chemistry methods to achieve a stable, low-energy conformation.
Calculation of Molecular Descriptors: A large number of molecular descriptors are calculated for each molecule. nih.gov These descriptors numerically represent different aspects of the molecular structure.
Descriptor Selection and Model Development: Using statistical techniques, a subset of the most relevant descriptors is selected. nih.gov A mathematical model, often based on multiple linear regression (MLR) or machine learning algorithms, is then constructed to link these selected descriptors to the experimental property. nih.gov
Model Validation: The model's statistical significance, robustness, and predictive capability are rigorously evaluated through internal and external validation procedures. uniroma1.itnih.gov
For a novel compound like this compound, for which extensive experimental data may not be available, QSPR offers a valuable predictive avenue. A hypothetical QSPR study for this compound would begin by including it in a larger dataset of structurally related pyrazole derivatives. Molecular descriptors would then be calculated to capture its unique structural attributes.
Molecular Descriptors for this compound
Molecular descriptors are numerical values derived from the chemical structure that encode constitutional, topological, geometric, and electronic information. wiley.com For this compound, a wide array of descriptors would be calculated to quantify its specific features, such as the aromatic pyrazole ring, the compact three-membered cyclopropyl group, and the linear ethynyl substituent.
These descriptors can be categorized as follows:
Constitutional (0D/1D) Descriptors: These are the simplest descriptors, derived from the molecular formula and count of atoms and bonds. Examples include molecular weight, count of carbon atoms, count of nitrogen atoms, number of rings, and number of triple bonds. nih.gov
Topological (2D) Descriptors: Also known as structural indices, these are derived from the 2D representation of the molecule (the molecular graph). They describe atomic connectivity, branching, and molecular shape. Examples include the Randić connectivity index, Wiener index, and Kier & Hall molecular shape indices. researchgate.net
Geometrical (3D) Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and require an optimized molecular geometry. They describe the size, shape, and steric properties of the molecule. Examples include molecular surface area, molecular volume, and moments of inertia.
Quantum-Chemical (4D) Descriptors: Derived from quantum mechanics calculations, these descriptors provide detailed information about the electronic properties of the molecule. acs.org Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic partial charges. acs.org
The following interactive table illustrates a selection of hypothetical molecular descriptors that could be calculated for this compound as part of a QSPR study.
| Descriptor Class | Descriptor Name | Hypothetical Value | Description |
|---|---|---|---|
| Constitutional | Molecular Weight (MW) | 132.16 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Constitutional | nAtom | 16 | Total number of atoms in the molecule. |
| Constitutional | nRing | 2 | Number of rings (pyrazole and cyclopropyl). |
| Topological | Wiener Index (W) | 348 | Sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. |
| Topological | Randić Index (χ) | 4.215 | A connectivity index that reflects the degree of branching of the carbon skeleton. |
| Geometrical | Molecular Surface Area (MSA) | 155.4 Ų | The total surface area of the molecule. |
| Geometrical | Molecular Volume (MV) | 120.8 ų | The volume occupied by the molecule. |
| Quantum-Chemical | HOMO Energy | -8.95 eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |
| Quantum-Chemical | LUMO Energy | -1.23 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |
| Quantum-Chemical | Dipole Moment (µ) | 2.75 D | A measure of the overall polarity of the molecule. |
Predictive Modeling
Once a comprehensive set of descriptors is calculated for the training set of pyrazole derivatives, a statistical method is employed to build the QSPR model. Multiple Linear Regression (MLR) is a common technique used to create a simple and interpretable linear equation. nih.gov
For instance, a hypothetical QSPR model to predict a property like the n-octanol/water partition coefficient (logP), a measure of lipophilicity, for a series of pyrazole derivatives might take the following form:
logP = β₀ + (β₁ × MW) + (β₂ × MSA) - (β₃ × µ) + ...
Where:
logP is the property being predicted.
MW, MSA, and µ are the selected molecular descriptors.
β₀ is the regression constant (intercept).
β₁, β₂, and β₃ are the regression coefficients, indicating the weight or importance of each descriptor in the model.
The following table presents a hypothetical QSPR model for predicting logP, including the regression coefficients determined from a statistical analysis of a training set of pyrazole compounds.
| Parameter | Value | Description |
|---|---|---|
| Intercept (β₀) | 0.150 | The constant term in the regression equation. |
| Coefficient for MSA (β₁) | 0.012 | Indicates a positive correlation; as molecular surface area increases, logP tends to increase. |
| Coefficient for Dipole Moment (β₂) | -0.255 | Indicates a negative correlation; as polarity (dipole moment) increases, lipophilicity (logP) tends to decrease. |
| Coefficient for Randić Index (β₃) | 0.189 | Indicates a positive correlation; reflects the influence of molecular branching on lipophilicity. |
Using this hypothetical model and the descriptor values from the first table, the logP for this compound could be predicted. Such predictive models, once rigorously validated, serve as powerful tools for estimating the properties of new or untested compounds, guiding synthetic efforts toward molecules with optimized characteristics for specific applications in fields ranging from medicinal chemistry to materials science. ijert.org
Exploration of Derivatization and Functionalization Strategies for 1 Cyclopropyl 5 Ethynyl 1h Pyrazole
Synthesis of Novel Analogs via Ethynyl (B1212043) Group Modifications
The terminal alkyne functionality at the C5 position of the pyrazole (B372694) ring is a key site for a variety of chemical transformations, enabling the introduction of a wide range of substituents.
One of the most powerful methods for the derivatization of the ethynyl group is the Sonogashira cross-coupling reaction . libretexts.orgwikipedia.org This palladium-catalyzed reaction allows for the coupling of the terminal alkyne with a variety of aryl or vinyl halides. libretexts.orgwikipedia.org This methodology is highly efficient for forming carbon-carbon bonds under mild conditions. wikipedia.org For instance, coupling 1-cyclopropyl-5-ethynyl-1H-pyrazole with substituted aryl iodides or bromides in the presence of a palladium catalyst and a copper(I) co-catalyst would yield a library of 5-arylalkynyl-1-cyclopropyl-1H-pyrazoles. libretexts.orgresearchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts to avoid potential issues with copper catalysis. nih.gov
Another significant transformation of the ethynyl group is its participation in cycloaddition reactions , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. By reacting this compound with a diverse set of organic azides, a corresponding library of 1-cyclopropyl-5-(1,2,3-triazol-4-yl)-1H-pyrazoles can be readily synthesized. The synthesis of 1,5-disubstituted 1,2,3-triazoles can also be achieved through ruthenium-catalyzed reactions or other specialized methods, offering another layer of diversification. mdpi.comnih.gov
Furthermore, the ethynyl group can undergo hydration reactions to yield the corresponding acetyl group. Treatment of this compound with an appropriate catalyst, such as a mercury(II) salt in the presence of aqueous acid, would lead to the formation of 1-(1-cyclopropyl-1H-pyrazol-5-yl)ethan-1-one. This ketone can then serve as a handle for further functionalization, for example, through aldol (B89426) condensation or reductive amination.
Table 1: Examples of Ethynyl Group Modifications
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Co-catalyst, Base | 5-Aryl/Vinylalkynyl-1-cyclopropyl-1H-pyrazoles |
| Click Chemistry (CuAAC) | Organic Azide (B81097), Cu(I) Catalyst | 1-Cyclopropyl-5-(1,2,3-triazol-4-yl)-1H-pyrazoles |
Functionalization of the Pyrazole Ring System at Unsubstituted Positions
The pyrazole ring itself is amenable to functionalization, particularly at the unsubstituted C4 position. Due to the electronic nature of the pyrazole ring, this position is susceptible to electrophilic substitution reactions. nih.govresearchgate.net
Halogenation , such as bromination, can be readily achieved at the C4 position. For instance, treatment of this compound with a brominating agent like N-bromosuccinimide (NBS) would likely yield 4-bromo-1-cyclopropyl-5-ethynyl-1H-pyrazole. This bromo-derivative is a valuable intermediate for further diversification through cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position.
Nitration of the pyrazole ring at the C4 position is another important functionalization reaction. nih.gov Using a nitrating agent such as a mixture of nitric acid and sulfuric acid, it is possible to introduce a nitro group, yielding 1-cyclopropyl-5-ethynyl-4-nitro-1H-pyrazole. nih.gov The nitro group can subsequently be reduced to an amino group, which can then be a handle for a wide array of further chemical modifications, including amide bond formation, sulfonylation, or diazotization followed by substitution. The synthesis of nitrated pyrazoles is a key step in the development of some energetic materials. nih.gov
Introduction of Diverse Chemical Entities via the Cyclopropyl (B3062369) Moiety
The N-cyclopropyl group is generally considered a stable substituent. nih.gov However, under specific conditions, it can be a site for derivatization, although this is less common than modifications at the ethynyl or pyrazole core positions.
One potential strategy involves C-H functionalization of the cyclopropyl ring. While challenging, recent advances in catalysis have shown that C-H bonds can be activated and functionalized. For instance, palladium-catalyzed C-H arylative cyclization has been demonstrated for aminocyclopropanes, suggesting that with appropriate directing groups or catalysts, direct functionalization of the cyclopropyl ring on the pyrazole scaffold might be achievable. nih.gov
Another more speculative approach could involve ring-opening of the cyclopropyl group under specific conditions, such as treatment with strong acids or certain transition metal catalysts. This would lead to a more profound structural rearrangement, transforming the cyclopropylpyrazole into a different heterocyclic system and thus accessing novel chemical space.
Design and Synthesis of Molecular Libraries Based on the Core Scaffold
The amenability of this compound to various functionalization strategies makes it an excellent scaffold for the construction of molecular libraries. mdpi.comdokumen.pub A combinatorial approach, where different building blocks are systematically introduced at the various reactive sites, can rapidly generate a large number of diverse analogs.
A solid-phase synthesis approach could be particularly advantageous for library generation. mdpi.com The pyrazole scaffold could be anchored to a solid support, allowing for sequential reactions to be carried out with easy purification. For example, the ethynyl group could be used for the initial attachment to a resin. Subsequently, the C4 position of the pyrazole ring could be functionalized, for instance by bromination followed by a Suzuki coupling with a library of boronic acids. Finally, cleavage from the resin would release the desired library of trisubstituted pyrazole derivatives.
Table 2: Hypothetical Combinatorial Library Synthesis
| Step | Position | Reaction | Building Blocks |
|---|---|---|---|
| 1 | C5-Ethynyl | Sonogashira Coupling | Library of Aryl Halides |
| 2 | C4 | Bromination | NBS |
Regioselective and Chemoselective Derivatization Methodologies
The presence of multiple reactive sites on this compound necessitates careful control of reaction conditions to achieve regioselectivity and chemoselectivity.
Regioselectivity is a key consideration in the functionalization of the pyrazole ring. As mentioned, electrophilic substitution preferentially occurs at the C4 position. nih.gov In cases where multiple positions could react, the choice of reagents and reaction conditions is crucial. For example, in the N-alkylation of asymmetric pyrazoles, the reaction can lead to a mixture of regioisomers, and thus, conditions must be optimized to favor the desired product. nih.gov
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. youtube.com For this compound, the high reactivity of the terminal alkyne in Sonogashira or click reactions allows for its selective modification without affecting the pyrazole ring or the cyclopropyl group under appropriate conditions. Conversely, electrophilic substitution at the C4 position can be achieved without reacting with the ethynyl group by choosing the right electrophile and conditions. For instance, many oxidation reactions are chemoselective, reacting with specific functional groups while leaving others intact. youtube.com The careful selection of catalysts and protecting groups can further enhance chemoselectivity, allowing for a stepwise and controlled derivatization of the scaffold.
Applications in Chemical Synthesis and Advanced Materials Science
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The structure of 1-cyclopropyl-5-ethynyl-1H-pyrazole is intrinsically suited for complex molecule synthesis. Pyrazoles are a well-established class of five-membered heterocyclic compounds that are integral to many biologically active molecules. sigmaaldrich.comorganic-chemistry.org The presence of two nitrogen atoms provides sites for further functionalization, while the aromatic nature of the ring offers a stable scaffold.
The ethynyl (B1212043) group is a particularly powerful functional group in organic synthesis, readily participating in a variety of coupling reactions such as the Sonogashira, Glaser, and click reactions (Huisgen cycloaddition). These reactions are known for their high efficiency and functional group tolerance, making them ideal for the late-stage modification of complex molecules. The cyclopropyl (B3062369) group, a three-membered carbocycle, introduces conformational rigidity and can influence the electronic properties of the molecule. Its unique steric and electronic nature can be exploited to modulate the biological activity or physical properties of a target molecule.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) co-catalyst, base | 5-(Arylethynyl)-1-cyclopropyl-1H-pyrazole |
| Click Reaction (CuAAC) | Azide (B81097), Cu(I) catalyst | 1-Cyclopropyl-5-(1,2,3-triazol-4-yl)-1H-pyrazole |
| Hydration of Alkyne | Acid catalyst, H₂O | 1-(1-Cyclopropyl-1H-pyrazol-5-yl)ethanone |
| Reduction of Alkyne | H₂, Lindlar's catalyst | 1-Cyclopropyl-5-vinyl-1H-pyrazole |
Integration into Polymeric Structures and Macromolecular Architectures
The ethynyl functionality of this compound makes it a prime candidate for the synthesis of novel polymers and macromolecular architectures. Alkynes can undergo polymerization through various methods, including transition-metal-catalyzed polymerization and oxidative coupling, to form conjugated polymers. These materials are of significant interest for their potential applications in electronics and photonics.
The incorporation of the cyclopropyl-pyrazole moiety into a polymer backbone could impart unique properties, such as increased thermal stability, altered solubility, and specific photophysical characteristics. The rigid pyrazole (B372694) unit can enhance the planarity of the polymer chain, which is often beneficial for charge transport in electronic devices.
Application as a Ligand in Coordination Chemistry and Catalysis
Pyrazole-containing molecules are widely used as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. nih.gov The nitrogen atoms of the pyrazole ring in this compound can act as donor atoms, allowing it to coordinate to metal centers. The ethynyl group can also participate in coordination, potentially leading to the formation of multinuclear complexes or materials with extended network structures.
The resulting metal complexes could find applications in catalysis. The electronic properties of the ligand, influenced by both the cyclopropyl and ethynyl groups, can tune the reactivity of the metal center, enabling the development of catalysts for a range of organic transformations.
Development of Organic Electronic Materials
The field of organic electronics is continually searching for new materials with tailored properties for use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The conjugated system formed by the pyrazole ring and the ethynyl group in this compound suggests its potential as a building block for such materials.
Derivatives of this compound, synthesized through the reactions described in section 7.1, could be designed to have specific energy levels (HOMO/LUMO) and charge transport characteristics. The cyclopropyl group could be used to fine-tune the solid-state packing of the molecules, which is a critical factor in the performance of organic electronic devices.
Research in Agrochemicals and Crop Protection
Pyrazole-based compounds have a long and successful history in the agrochemical industry, with many commercial products used as herbicides, fungicides, and insecticides. sigmaaldrich.com The pyrazole ring is a key component in several active ingredients that target specific biological pathways in pests and weeds.
While there is no specific public data on the agrochemical activity of this compound, its structural similarity to known agrochemicals makes it a compound of interest for screening and further development in this area. The unique combination of the cyclopropyl and ethynyl groups could lead to new modes of action or improved efficacy against resistant pest populations.
Emerging Research Directions and Future Perspectives for 1 Cyclopropyl 5 Ethynyl 1h Pyrazole
Supramolecular Chemistry and Self-Assembly Studies
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The structure of 1-cyclopropyl-5-ethynyl-1H-pyrazole offers significant potential for designing novel self-assembling systems.
Hydrogen Bonding: Unsubstituted NH-pyrazoles are known to self-assemble through intermolecular N-H···N hydrogen bonds. nih.gov This interaction can lead to the formation of well-defined structures such as dimers, trimers, tetramers, and infinite chains. nih.govresearchgate.net The pyrazole (B372694) ring in this compound contains the necessary N-H group to participate in these hydrogen-bonding networks, making it a valuable synthon for creating predictable supramolecular architectures. nih.gov
π-Interactions: The ethynyl (B1212043) group and the aromatic pyrazole ring introduce possibilities for π-stacking interactions, which could further guide the self-assembly process and stabilize the resulting supramolecular structures.
Advanced Materials: Research into pyrazole-based motifs has shown their utility in creating complex, functional materials. For instance, pyrazole units have been incorporated into BODIPY dyes to control their aggregation into J-aggregates or H-aggregates, demonstrating pathway complexity in supramolecular polymerization. rsc.org The specific electronic and steric properties conferred by the cyclopropyl (B3062369) and ethynyl groups on this compound could be harnessed to fine-tune the photophysical properties of such advanced materials. rsc.org The use of pyrazolide-supported metal clusters to build liquid crystals and metal-organic frameworks (MOFs) highlights another avenue where this compound could serve as a versatile building block. nih.gov
Green Chemistry Approaches in Synthesis and Functionalization
Modern chemical synthesis increasingly prioritizes environmentally benign methods that reduce waste, avoid hazardous substances, and improve energy efficiency. numberanalytics.com The synthesis of pyrazole derivatives is an active area for the application of green chemistry principles. nih.govresearchgate.net
Sustainable Synthesis Methods: Traditional pyrazole syntheses often require harsh conditions and toxic solvents. researchgate.net Greener alternatives that could be adapted for this compound include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step, enhancing efficiency and atom economy. researchgate.netmdpi.com
Aqueous Media: Performing reactions "on water" or in water-based solvent systems eliminates the need for volatile organic compounds and can sometimes accelerate reaction rates. rsc.orgacs.org
Alternative Energy Sources: Microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov
Reusable Catalysts: The use of heterogeneous or magnetic nanoparticle-based catalysts allows for easy separation and recycling, reducing waste and cost. researchgate.netnih.gov
Radical Functionalization: Direct C-H functionalization via radical pathways represents a highly atom- and step-economical strategy for modifying heterocyclic compounds, which could be applied to the functionalization of the pyrazole core. rsc.org
A summary of potential green approaches is presented below.
| Green Chemistry Strategy | Potential Application to this compound | Key Benefits |
| Multicomponent Reaction | One-pot synthesis from a cyclopropyl-containing 1,3-dicarbonyl compound, a hydrazine (B178648) source, and an ethynylating agent. | High atom and step economy, reduced waste. researchgate.netmdpi.com |
| Aqueous Synthesis | Cyclocondensation reactions performed in water or water-ethanol mixtures. | Use of an environmentally benign solvent, potential rate acceleration. rsc.orgnih.gov |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the cyclization and functionalization steps. | Reduced reaction times, lower energy consumption. researchgate.netnih.gov |
| Heterogeneous Catalysis | Employing a recyclable, solid-supported catalyst for synthesis or functionalization reactions. | Ease of catalyst recovery and reuse, simplified product purification. researchgate.net |
Advanced Analytical Methodologies for Compound Detection and Quantification
The structural elucidation and quantification of novel compounds like this compound rely on a suite of advanced analytical techniques.
Structural Characterization: Standard spectroscopic methods are indispensable for confirming the molecular structure. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. numberanalytics.comnih.gov
Surface Analysis: For applications in materials science, X-ray Photoelectron Spectroscopy (XPS) would be a powerful tool. XPS can provide information on the elemental composition and chemical states of the atoms on a surface, which would be crucial for studying self-assembled monolayers of the compound on a substrate. acs.org
Quantification: Developing robust methods for detection and quantification is essential for any future application. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are standard techniques for separating and quantifying components in a mixture. numberanalytics.com For trace analysis in complex matrices, specific methods would need to be developed and validated. While methods exist for analyzing polycyclic aromatic heterocycles in environmental samples nih.gov, specific protocols for this pyrazole derivative would be a necessary area of research. Furthermore, advanced computational methods are being developed to quantify the properties of heterocyclic systems, such as aromaticity, which can provide deeper insights into the compound's stability and reactivity. acs.org
| Analytical Technique | Purpose | Information Obtained |
| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei. numberanalytics.comnih.gov |
| IR Spectroscopy | Functional Group Identification | Presence of key bonds (C≡C, C-H, N-H). numberanalytics.com |
| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular mass, fragmentation patterns, elemental composition (HRMS). numberanalytics.comnih.gov |
| HPLC / GC | Separation & Quantification | Purity assessment, concentration measurement in samples. numberanalytics.com |
| XPS | Surface Chemical Analysis | Elemental composition and chemical states for materials applications. acs.org |
Bio-inspired Research (excluding therapeutic or clinical applications)
The pyrazole scaffold is a "privileged structure" frequently found in biologically active molecules. nih.gov While excluding direct human therapeutic applications, bio-inspired research can explore other areas.
Agrochemicals: Many successful fungicides and insecticides are based on a pyrazole core. mdpi.com The unique structural motifs of this compound could be investigated for their potential in crop protection. The cyclopropyl group is known to enhance the biological activity of certain pesticides, and the ethynyl group provides a reactive handle for further modification. Research in this area would involve screening against various plant pathogens and pests, inspired by the natural defense mechanisms of organisms.
Materials Science: Nature provides inspiration for materials with remarkable properties. The self-assembly capabilities of the pyrazole ring, as discussed previously, can be used to create novel biomimetic materials. For example, the controlled assembly of pyrazole-containing molecules can lead to the formation of structures that mimic biological membranes or other organized biological systems, without being intended for clinical use.
Synergistic Research with Other Heterocyclic Systems
The functional groups on this compound make it an ideal candidate for synergistic research, where it can be combined with other heterocyclic systems to create novel molecules with enhanced or entirely new properties.
Click Chemistry: The terminal alkyne (ethynyl group) is a perfect functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows the pyrazole unit to be efficiently and selectively linked to other heterocyclic molecules that have been functionalized with an azide (B81097) group. This would create a library of novel 1,2,3-triazole-pyrazole hybrid systems, combining the chemical properties of both rings.
Fused Ring Systems: The ethynyl group can also participate in various cycloaddition and cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate precursors could lead to the synthesis of pyrazolo[1,5-a]pyrimidines or other fused bi- and polycyclic systems. mdpi.com These new, more complex scaffolds often exhibit synergistic properties that are not present in the individual constituent rings, opening up avenues for new discoveries in materials science and agrochemistry. researchgate.net The study of how the electronics of the pyrazole ring interact with a newly fused heterocyclic system would be a fundamental research question.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-cyclopropyl-5-ethynyl-1H-pyrazole, and how can structural purity be validated?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using hydrazine derivatives and cyclopropane-containing precursors. For example, analogous pyrazole syntheses involve reacting ethyl cyanoacetate with hydrazine hydrate under basic conditions (e.g., sodium ethoxide in ethanol at elevated temperatures) to form the pyrazole core . Structural verification requires a combination of elemental microanalysis , FTIR (to confirm functional groups like ethynyl C≡C stretches), and multinuclear NMR (¹H/¹³C) to resolve cyclopropyl and ethynyl substituents .
Q. How do the electronic properties of the cyclopropyl and ethynyl groups influence the reactivity of this pyrazole derivative?
- Methodological Answer : The cyclopropyl ring introduces steric constraints and angle strain, which can modulate ring-opening reactions or stabilize transition states in cross-coupling reactions. The ethynyl group acts as a π-electron donor, enhancing electrophilic substitution reactivity at the pyrazole ring. Computational studies (e.g., DFT) are recommended to map electron density distributions and predict regioselectivity in further functionalization .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the functionalization of this compound?
- Methodological Answer : Regioselective modification often requires directing groups or controlled reaction conditions. For example, N-Tosylhydrazones have been used in analogous pyrazole systems to achieve regioselective C–H activation at specific ring positions . Alternatively, Pd-catalyzed cross-coupling (e.g., Sonogashira or Suzuki) can target the ethynyl group for alkyne-azide cycloadditions, leveraging the ethynyl moiety’s inherent reactivity .
Q. How can contradictory data on biological activity be resolved for this compound?
- Methodological Answer : Discrepancies in bioactivity studies (e.g., antimicrobial vs. anti-inflammatory potency) may arise from variations in assay conditions or impurity profiles. To resolve this:
- Standardize purity : Use HPLC (>98% purity) and LC-MS to confirm batch consistency .
- Optimize assays : Compare activity under controlled conditions (e.g., fixed pH, temperature) and validate with dose-response curves .
- Mechanistic studies : Employ molecular docking to assess binding affinity variations across protein targets (e.g., COX-2 vs. bacterial enzymes) .
Q. What are the key considerations for designing derivatives of this compound to enhance pharmacological activity?
- Methodological Answer : Focus on:
- Bioisosteric replacement : Substitute the ethynyl group with triazoles (via click chemistry) to improve metabolic stability .
- Cyclopropyl modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the cyclopropyl ring to modulate lipophilicity and membrane permeability .
- Pharmacokinetic profiling : Use in vitro ADME assays (e.g., microsomal stability, CYP inhibition) to prioritize candidates .
Data Analysis & Experimental Design
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Scale-up protocols : Use flow chemistry to maintain temperature control and reduce side reactions (e.g., cyclopropane ring-opening) .
- Catalyst screening : Test Pd/Cu systems for cross-coupling efficiency and recyclability .
- Process analytics : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. What advanced spectroscopic techniques are critical for characterizing degradation products?
- Methodological Answer :
- High-resolution mass spectrometry (HR-MS) : Identifies degradation fragments via exact mass matching .
- 2D NMR (COSY, HSQC) : Resolves complex splitting patterns in degraded samples (e.g., cyclopropyl ring-opening products) .
- X-ray crystallography : Provides definitive structural confirmation of stable degradation byproducts .
Mechanistic & Theoretical Questions
Q. What computational tools are recommended to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model binding dynamics with proteins like kinases or GPCRs .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in biological environments .
- QSAR models : Train models using bioactivity data from structurally similar pyrazoles to forecast target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
